molecular formula C12H17N5O4 B014600 N6,N6-Dimethyladenosine CAS No. 2620-62-4

N6,N6-Dimethyladenosine

Cat. No. B014600
CAS RN: 2620-62-4
M. Wt: 295.29 g/mol
InChI Key: WVGPGNPCZPYCLK-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N6,N6-Dimethyladenosine and its derivatives has been explored to understand its chemical properties and potential applications. For instance, the synthesis of 8-substituted N6,N6-dimethyladenosine derivatives has been achieved by treating N6,N6-Dimethyl-8-methylsulfonyladenosine with cyanide ion to give 8-cyano-N6,N6-dimethyladenosine, which was further modified to various functional groups indicating the versatility of its chemical structure (Kato, Arakawa, Ogawa, & Suzumura, 1986).

Molecular Structure Analysis

The structure of N6,N6-Dimethyladenosine has been localized within the ribosome through studies such as the use of antibodies to map its unique location in the small subunit of the Escherichia coli ribosome (Politz & Glitz, 1977). This highlights its biological significance and the importance of its structural analysis.

Chemical Reactions and Properties

The chemical reactions involving N6,N6-Dimethyladenosine showcase its reactivity and interaction with other molecules. For example, studies have looked into the stacking properties of N6,N6-dimethyladenosine sequences, revealing insights into its thermodynamic stability and interactions at the molecular level (Tazawa, Koike, & Inoue, 1980).

Physical Properties Analysis

The physical properties of N6,N6-Dimethyladenosine, such as its thermal denaturation and ultraviolet absorption spectra, have been measured to determine the thermodynamic quantities associated with its intramolecular stacking equilibria. This provides valuable information on its stability and behavior in various conditions (Tazawa, Koike, & Inoue, 1980).

Chemical Properties Analysis

The chemical properties of N6,N6-Dimethyladenosine, including its potential for modifications and interactions with other chemical groups, have been explored through synthesis and reactivity studies. The ability to modify N6,N6-Dimethyladenosine and its analogs opens up avenues for research into its functions and applications in biological systems (Kierzek & Kierzek, 2003).

Scientific Research Applications

  • Cancer Treatment : N6,N6-Dimethyladenosine has been identified as a potential drug for treating non-small cell lung cancer due to its ability to inhibit the AKT pathway (Vaden et al., 2017). Additionally, analogues of N6,N6-Dimethyladenosine with fatty acid substitutions have shown promising antitumor activity against L1210 leukemia and Ehrlich ascites (Takamura et al., 1989).

  • Ribosome Function : This compound is uniquely localized in the small subunit of the Escherichia coli ribosome, indicating its importance in ribosome function and initiation factor binding (Politz & Glitz, 1977).

  • Biomarkers for Cancer Detection : Methylated adenine nucleosides, including N6,N6-Dimethyladenosine, in human urine are associated with the occurrence of gastric and colorectal cancers, suggesting their potential as biomarkers for early detection (Guo et al., 2021).

  • Biological Function Identification : The m6AmPred web server is effective in identifying N6,2'-O-dimethyladenosine (m6Am) sites on RNA, aiding in understanding its biological functions (Jiang et al., 2021).

  • Ribosomal RNA : N6,N6-Dimethyladenosine is also found in ribosomal RNA, indicating its role in ribosome stability and function (Tazawa, Koike, & Inoue, 1980).

Safety And Hazards

For safety data and hazards related to N6,N6-Dimethyladenosine, please refer to the Safety Data Sheet .

Future Directions

N6-methyladenine (m6A) mRNA modification is the most abundant form of post-transcriptional RNA modification in mammals and is involved in regulating mRNA translation and degradation. Cumulative findings indicate that m6A methylation plays a crucial part in neurogenesis and glioma pathogenesis . The crosstalk between m6A and circular RNAs has drawn increased research interest due to advances in molecular biology techniques .

properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGPGNPCZPYCLK-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949075
Record name N,N-Dimethyl-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6,N6-Dimethyladenosine

CAS RN

2620-62-4
Record name N6-Dimethyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2620-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(6),N(6)-Dimethyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyladenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.235
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N6,N6-DIMETHYLADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L9766EW9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N6,N6-Dimethyladenosine
Reactant of Route 2
Reactant of Route 2
N6,N6-Dimethyladenosine
Reactant of Route 3
N6,N6-Dimethyladenosine
Reactant of Route 4
N6,N6-Dimethyladenosine
Reactant of Route 5
N6,N6-Dimethyladenosine
Reactant of Route 6
N6,N6-Dimethyladenosine

Citations

For This Compound
427
Citations
CTY Chan, YH Chionh, CH Ho, KS Lim, IR Babu, E Ang… - Molecules, 2011 - mdpi.com
There are more than 100 different ribonucleoside structures incorporated as post-transcriptional modifications, mainly in tRNA and rRNA of both prokaryotes and eukaryotes, and …
Number of citations: 28 0-www-mdpi-com.brum.beds.ac.uk
SM Politz, DG Glitz - … of the National Academy of Sciences, 1977 - National Acad Sciences
Antibodies to the minor nucleoside N6,N6-dimethyladenosine have been used to map a unique location of the nucleoside in the small subunit of the Escherichia coli ribosome. …
Number of citations: 135 www.pnas.org
A Vieira, S Steenken - Journal of the American Chemical Society, 1987 - ACS Publications
By use of pulse radiolysis with opticaland conductance detection, the reactions in aqueous solution of OH radicals with JV6,./V6-dimethyladenosine (DMAdo) were studied. OH reacts …
Number of citations: 101 0-pubs-acs-org.brum.beds.ac.uk
MR Trempe, DG Glitz - Journal of Biological Chemistry, 1981 - Elsevier
Ribosomal subunits from the chloroplasts of Alaskan peas have been studied by immunoelectronmicroscopy. Electron micrographs of negatively stained small and large ribosomal …
I TAZAWA, T KOIKE, Y INOUE - European Journal of …, 1980 - Wiley Online Library
The thermal denaturation ultraviolet absorption spectra of N 6 ,N 6 ‐dimethyladenylyl(3′→5′)‐N 6 ,N 6 ‐dimethyladenosine (m 6 2 Apm 6 2 A), which is a common sequence in 16–18…
J He, S Liu, Q Tan, Z Liu, J Fu, T Li, C Wei, X Liu, Z Mei… - Molecules, 2022 - mdpi.com
COVID-19 is an acute respiratory disease caused by SARS-CoV-2 that has spawned a worldwide pandemic. ADAM17 is a sheddase associated with the modulation of the receptor …
Number of citations: 5 0-www-mdpi-com.brum.beds.ac.uk
T TAKAMURA, T KATo, E ARAKAWA… - Chemical and …, 1989 - jstage.jst.go.jp
Several analogues substituted with fatty acid at the 2’-, 3’-, or 5’-position of the ribose moiety of N6, N6-dimethyladenosine were synthesized and tested for antitumor activity against …
Number of citations: 5 www.jstage.jst.go.jp
SM Politz, DG Glitz - Biochemistry, 1980 - ACS Publications
Samuel M. Politz** and Dohn G. Glitz* abstract: The modified nucleoside A^ A^-dimethyladenosine occurs in Escherichia coli 16S ribosomal RNA only in two successive positions near …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
L Montesano, DG Glitz - Journal of Biological Chemistry, 1988 - ASBMB
Cytoplasmic ribosomes have been isolated from wheat germ, and the structure of ribosomal subunits has been examined by electron microscopy of negatively stained preparations. …
Number of citations: 20 www.jbc.org
T KATo, E ARAKAWA, S OGAWA… - Chemical and …, 1986 - jstage.jst.go.jp
N 6, N 6-Dimethyl-8-methylsulfonyladenosine, obtained from N 6, N 6-dimethyl-8-methylthioadenosine by highly selective oxidation with KMnO 4, was treated with cyanide ion to give 8-…
Number of citations: 4 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.